1-(5-Bromo-2-nitrophenyl)ethanone

Catalog No.
S685246
CAS No.
41877-24-1
M.F
C8H6BrNO3
M. Wt
244.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-nitrophenyl)ethanone

CAS Number

41877-24-1

Product Name

1-(5-Bromo-2-nitrophenyl)ethanone

IUPAC Name

1-(5-bromo-2-nitrophenyl)ethanone

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

InChI

InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3

InChI Key

AFDAUYYWZNNSFV-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]

Organic Synthesis

1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is an organic compound used as a building block in the synthesis of various other organic molecules. Its reactive ketone group and the presence of a bromine and a nitro group make it a versatile intermediate for further chemical transformations.

Material Science

Research has explored the use of 1-(5-Bromo-2-nitrophenyl)ethanone in the development of functional materials. For example, studies have investigated its potential application in the synthesis of liquid crystals [1].

Reference

  • [1] "Synthesis and Characterization of Novel Schiff Bases Derived from 5-Bromo-2-Nitroacetophenone and Their Mesomorphic Behavior". Molecules. 2010, 15(12), 9785-9799.

1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound characterized by the molecular formula C8_8H6_6BrNO3_3 and a molecular weight of 244.04 g/mol. It features a bromine atom and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The compound is typically utilized in various fields, including chemistry, biology, and medicine, due to its versatile functional groups that allow for diverse chemical transformations and interactions.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides.
  • Oxidation Reactions: The ethanone group can be oxidized to yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and catalysts (palladium, copper).
  • Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

  • Substitution: Amino or thio-substituted phenyl ethanones.
  • Reduction: 1-(5-Bromo-2-aminophenyl)ethanone.
  • Oxidation: Carboxylic acids or other oxidized derivatives.

The biological activity of 1-(5-Bromo-2-nitrophenyl)ethanone is primarily attributed to its ability to interact with various biological molecules through its functional groups. The compound has been studied for its potential roles in enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows it to modify biological targets, making it valuable in medicinal chemistry for drug development.

1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through several methods, with one common approach involving the bromination of 2-nitroacetophenone. This reaction typically employs brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and purity. In industrial settings, automated reactors are often used to optimize the production processes and minimize by-products.

The interaction studies involving 1-(5-Bromo-2-nitrophenyl)ethanone focus on its electrophilic and nucleophilic properties due to the presence of bromine and nitro groups. These interactions are crucial for understanding how the compound can modify biological molecules or serve as intermediates in chemical synthesis. Research often explores how these interactions affect enzyme activity or influence cellular processes.

1-(5-Bromo-2-nitrophenyl)ethanone can be compared with several similar compounds:

Compound NameKey Features
1-(5-Bromo-2-aminophenyl)ethanoneContains an amino group instead of a nitro group, making it more nucleophilic.
1-(5-Bromo-2-hydroxyphenyl)ethanoneFeatures a hydroxyl group, which alters its reactivity profile compared to the nitro compound.
1-(5-Bromo-2-methylphenyl)ethanoneContains a methyl group; less reactive than the nitro derivative due to reduced electron deficiency.

Uniqueness

1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the combination of both bromine and nitro groups, which provide distinct reactivity compared to its analogs. The presence of the nitro group makes this compound more electron-deficient, enhancing its reactivity towards nucleophiles compared to compounds like 1-(5-Bromo-2-aminophenyl)ethanone.

This compound's diverse applications and significant biological activity underscore its importance in scientific research and industrial applications.

XLogP3

2

Wikipedia

1-(5-Bromo-2-nitrophenyl)ethanone

Dates

Last modified: 08-15-2023
van der Leun et al. Single-cell analysis of regions of interest (SCARI) using a photosensitive tag. Nature Chemical Biology, DOI: 10.1038/s41589-021-00839-x, published online 9 September 2021

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